molecular formula C19H35NO2S B14297882 Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate CAS No. 111930-94-0

Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B14297882
CAS No.: 111930-94-0
M. Wt: 341.6 g/mol
InChI Key: BRUHUJQOYHLHCE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

The synthesis of thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, can be achieved through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, using catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, antifungal, antiviral, and anticancer properties . In chemistry, they serve as building blocks for the synthesis of more complex molecules. In biology, they are studied for their potential as enzyme inhibitors and receptor modulators . Additionally, in the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents .

Properties

CAS No.

111930-94-0

Molecular Formula

C19H35NO2S

Molecular Weight

341.6 g/mol

IUPAC Name

methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H35NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-18(19(21)22-3)23-16(2)20-17/h17-18H,4-15H2,1-3H3

InChI Key

BRUHUJQOYHLHCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1C(SC(=N1)C)C(=O)OC

Origin of Product

United States

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